molecular formula C22H22N6O2S B12482407 N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B12482407
M. Wt: 434.5 g/mol
InChI Key: DIMQNOXOZDZGDL-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, including the formation of the triazole ring, the oxadiazole ring, and the final coupling of these rings with the propanamide moiety. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various aldehydes or ketones. Reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the triazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions on the aromatic rings using halogenated reagents.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

Major products from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is studied for its potential as a building block for more complex molecules and its reactivity in various chemical transformations.

Biology

In biological research, this compound may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the known biological activities of triazole and oxadiazole derivatives.

Medicine

In medicinal chemistry, researchers may explore this compound for its potential therapeutic applications, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals, leveraging its unique chemical properties and reactivity.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings may facilitate binding to these targets, leading to inhibition or modulation of their activity. Pathways involved could include signal transduction, metabolic processes, or cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(4-methylphenyl)-3-[3-({[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness

The uniqueness of N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide lies in its specific substitution pattern on the aromatic rings and the combination of triazole and oxadiazole rings, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-methylphenyl)-3-[3-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C22H22N6O2S/c1-14-6-8-17(9-7-14)23-19(29)10-11-20-24-18(28-30-20)13-31-22-25-21(26-27-22)16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,29)(H,25,26,27)

InChI Key

DIMQNOXOZDZGDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NNC(=N3)C4=CC=CC(=C4)C

Origin of Product

United States

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